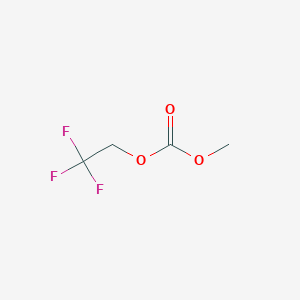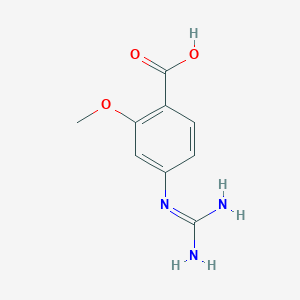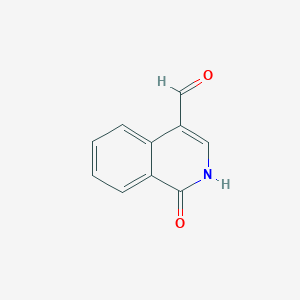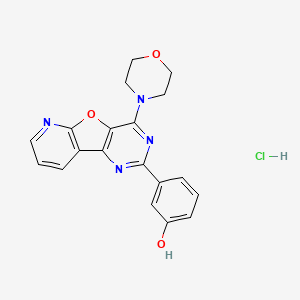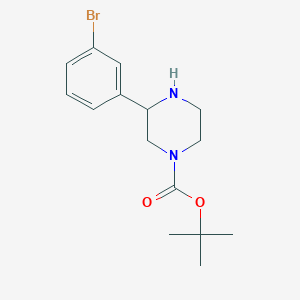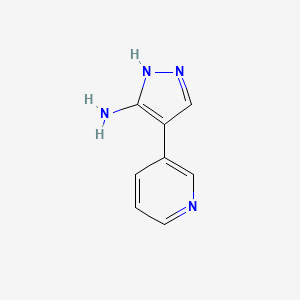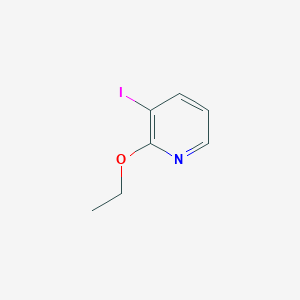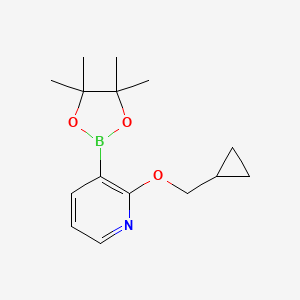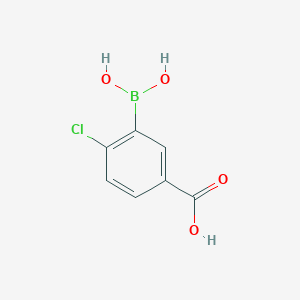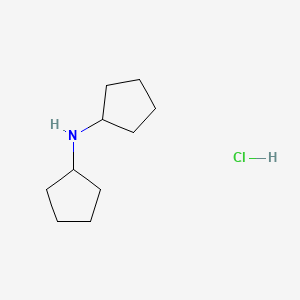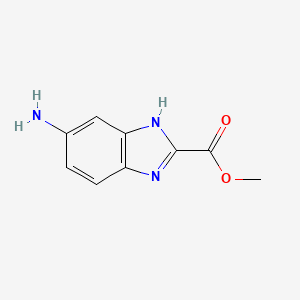
3-Isopropoxy-2,4,6-trifluorophenylboronic acid
Descripción general
Descripción
3-Isopropoxy-2,4,6-trifluorophenylboronic acid (3-IP-TFPBA) is a boronic acid derivative that has been studied extensively for its potential applications in the field of medicinal chemistry, biochemistry, and drug development. It is a versatile compound that can be used as a catalyst, reagent, or building block in a variety of synthetic processes. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. 3-IP-TFPBA has also been explored for its potential in the development of novel therapeutic agents and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Synthesis in Organometallic Chemistry
3-Isopropoxy-2,4,6-trifluorophenylboronic acid is involved in the synthesis of unsymmetrical diarylpalladium complexes, which are stabilized by fluorine atoms in the ortho positions. This has significance in organometallic chemistry for the development of complex molecular structures (Nishihara, Onodera, & Osakada, 2004).
2. Antibacterial Activity
Studies on trifluoromethylphenylboronic acids, a group to which 3-isopropoxy-2,4,6-trifluorophenylboronic acid belongs, have shown these compounds to possess antibacterial properties. These acids have been evaluated for their activity against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
3. Catalyst in Organic Synthesis
Arylboron compounds, including derivatives of trifluorophenylboronic acid, are used as acid catalysts in organic synthetic transformations. These compounds, bearing electron-withdrawing aromatic groups, are known for their role in Lewis acid catalysis and have broad applications in the synthesis of complex organic molecules (Ishihara & Yamamoto, 1999).
4. Application in Fluorescence Probes
Trifluorophenylboronic acid derivatives, including 3-isopropoxy-2,4,6-trifluorophenylboronic acid, may have applications in the development of novel fluorescence probes. These probes can be useful in detecting reactive oxygen species, which have significant implications in biological and chemical research (Setsukinai et al., 2003).
Propiedades
IUPAC Name |
(2,4,6-trifluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZYUISNXPFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584716 | |
| Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-2,4,6-trifluorophenylboronic acid | |
CAS RN |
871125-73-4 | |
| Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



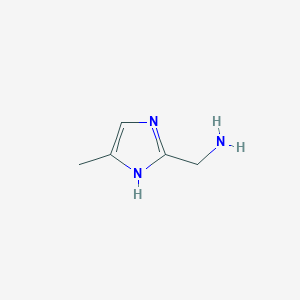
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)

